

1,4-Dibromo-2-butene physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2-butene

Cat. No.: B147587

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **1,4-Dibromo-2-butene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties, spectral data, and synthetic methodologies for **1,4-dibromo-2-butene**. The information is intended to support laboratory research and development activities.

Physical and Chemical Properties

1,4-Dibromo-2-butene is a halogenated organic compound that exists as a colorless to light yellow or white crystalline solid at room temperature.[1][2][3] It is recognized for its utility as a versatile building block in organic synthesis, largely due to the reactivity of the two bromine atoms at allylic positions.[4] The compound is stable under normal temperatures and pressures but may be sensitive to light and air.[1][3] It is incompatible with strong oxidizing agents and strong bases.[1][3][5]

Table 1: Physical and Chemical Properties of **1,4-Dibromo-2-butene**

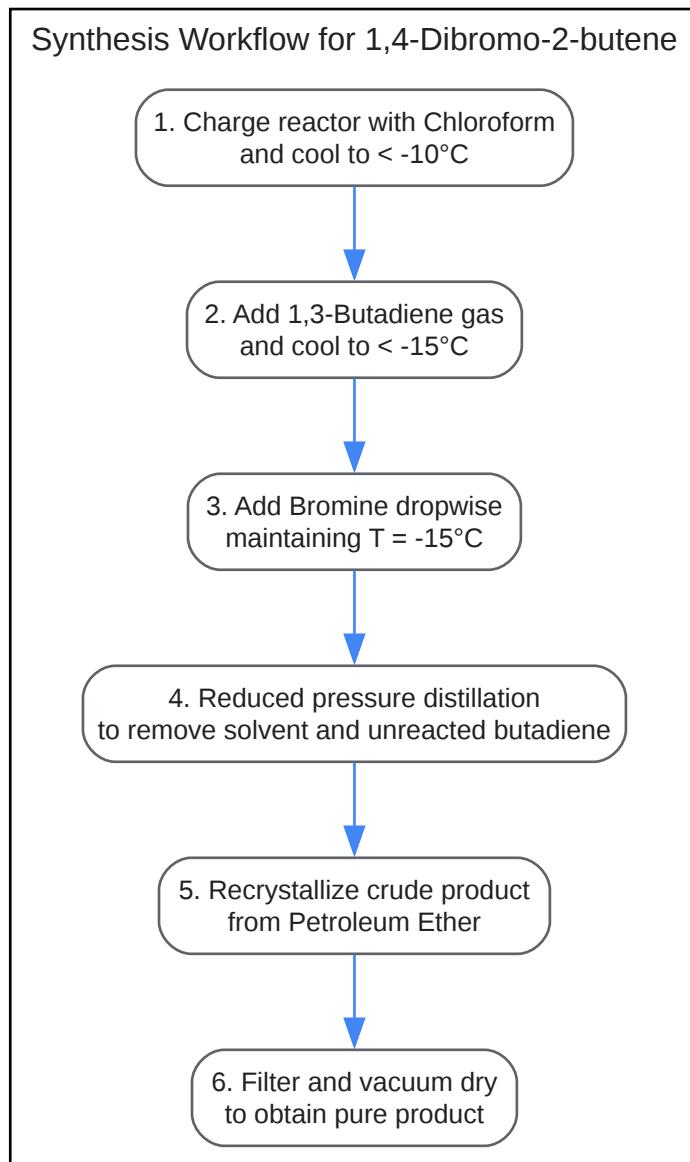
Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ Br ₂	[1][3][6][7][8]
Molecular Weight	213.90 g/mol	[1][3][5][6]
Appearance	White to light yellow/colorless crystals or crystalline powder	[1][3]
Melting Point	48-54 °C	[3][7]
Boiling Point	205 °C at 760 mmHg	[3][5][9]
Solubility	Insoluble in water; Soluble in chloroform and methanol	[1][3][5]
Storage Temperature	2-8°C, protected from light, under an inert atmosphere	[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,4-dibromo-2-butene**. The following data is compiled for the more common trans-(E)-isomer.

Table 2: Spectroscopic Profile of (E)-**1,4-Dibromo-2-butene**

Spectroscopy Type	Data Point	Expected Value	Source(s)
¹ H NMR (in CDCl ₃)	Chemical Shift (δ) - Methylene Protons (-CH ₂ Br)	~3.89-4.02 ppm (multiplet, 4H)	[3]
	Chemical Shift (δ) - Olefinic Protons (-CH=CH-)	~5.90-6.05 ppm (multiplet, 2H)	[3]
¹³ C NMR	Chemical Shift (δ) - Methylene Carbons (-CH ₂ Br)	~30 - 35 ppm	[10]
	Chemical Shift (δ) - Olefinic Carbons (-CH=CH-)	~128 - 132 ppm	[10]
Infrared (IR)	C-H Stretch (alkenyl)	~3010 - 3040 cm ⁻¹	[10]
	C=C Stretch	~1650 - 1660 cm ⁻¹	[10]
	C-Br Stretch	~515 - 690 cm ⁻¹	[10]
Mass Spectrometry	Molecular Ion Peak (m/z)	212, 214, 216 (reflecting bromine isotopes)	[8][11]


Experimental Protocols

Synthesis of 1,4-Dibromo-2-butene via Bromination of 1,3-Butadiene

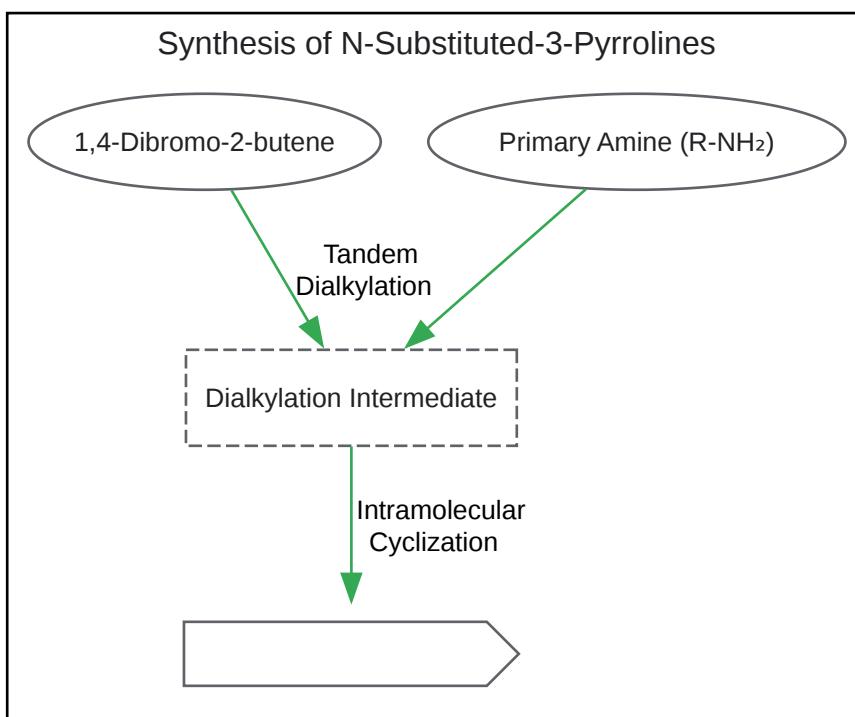
A common method for preparing **1,4-dibromo-2-butene** involves the electrophilic addition of bromine to 1,3-butadiene.[3][12] The reaction conditions can be controlled to favor the desired 1,4-addition product.

Methodology:

- Reaction Setup: A reactor is charged with a solvent such as chloroform or carbon tetrachloride and cooled to below -10 °C.[3][12]
- Butadiene Addition: 1,3-Butadiene is introduced into the cooled solvent via a gas-guide tube with stirring, and the temperature is further decreased to below -15 °C.[12]
- Bromine Addition: Bromine is added dropwise to the reaction mixture while maintaining the temperature at -15 °C.[12]
- Workup: After the addition is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[12]
- Purification: The crude product is purified by recrystallization from a solvent like petroleum ether or cold hexane to yield the final solid product, which is then dried under vacuum.[3][12]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,4-dibromo-2-butene**.


Chemical Reactivity and Applications

The presence of two allylic bromine atoms makes **1,4-dibromo-2-butene** a highly useful bifunctional electrophile. It readily undergoes nucleophilic substitution reactions (typically SN₂ or SN_{2'}), making it a valuable precursor for synthesizing various cyclic and acyclic compounds.

[4]

Application in Heterocycle Synthesis: N-Substituted-3-Pyrrolines

A significant application is the synthesis of N-substituted-3-pyrrolines, which are important structural motifs in many pharmaceuticals. The reaction with a primary amine proceeds via a tandem dialkylation followed by intramolecular cyclization.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction pathway for N-substituted-3-pyrroline synthesis.

Safety and Handling

1,4-Dibromo-2-butene is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled.[\[13\]\[14\]](#) It causes severe skin burns and eye damage and may cause an allergic skin reaction.[\[13\]\[14\]](#) It is also suspected of causing cancer.[\[13\]](#) Inhalation can be fatal due to potential spasm, inflammation, and edema of the larynx and bronchi.[\[1\]\[5\]](#)

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[13][14] Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[13]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[13][14] Keep away from strong oxidizers and strong bases.[1][5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Protect from light.[1]

This technical guide consolidates key data for **1,4-dibromo-2-butene** to facilitate its safe and effective use in research and development. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Butene, 1,4-dibromo- [webbook.nist.gov]
- 9. (E)-1,4-dibromo-2-butene [stenutz.eu]
- 10. benchchem.com [benchchem.com]
- 11. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 12. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents
[patents.google.com]
- 13. echemi.com [echemi.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- To cite this document: BenchChem. [1,4-Dibromo-2-butene physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147587#1-4-dibromo-2-butene-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com